molecular formula C25H21FN2O3S B13952400 2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid CAS No. 852898-37-4

2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid

Cat. No.: B13952400
CAS No.: 852898-37-4
M. Wt: 448.5 g/mol
InChI Key: IAPRJXBEAAVADS-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thieno[2,3-d]imidazole core, along with the benzyloxy and fluorophenyl substituents, contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the construction of the thieno[2,3-d]imidazole core through a cyclization reaction. The benzyloxy and fluorophenyl groups are then introduced via substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key transformations.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The benzyloxy and fluorophenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would need to be identified through further research.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid include other thieno[2,3-d]imidazole derivatives, as well as compounds featuring benzyloxy and fluorophenyl groups.

Uniqueness

What sets this compound apart is the specific combination of functional groups and the resulting chemical properties. This unique structure may confer advantages in terms of reactivity, stability, and potential biological activity.

Properties

CAS No.

852898-37-4

Molecular Formula

C25H21FN2O3S

Molecular Weight

448.5 g/mol

IUPAC Name

1-cyclohex-2-en-1-yl-2-(2-fluoro-4-phenylmethoxyphenyl)thieno[2,3-d]imidazole-5-carboxylic acid

InChI

InChI=1S/C25H21FN2O3S/c26-20-13-18(31-15-16-7-3-1-4-8-16)11-12-19(20)23-27-24-21(14-22(32-24)25(29)30)28(23)17-9-5-2-6-10-17/h1,3-5,7-9,11-14,17H,2,6,10,15H2,(H,29,30)

InChI Key

IAPRJXBEAAVADS-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)N2C3=C(N=C2C4=C(C=C(C=C4)OCC5=CC=CC=C5)F)SC(=C3)C(=O)O

Origin of Product

United States

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